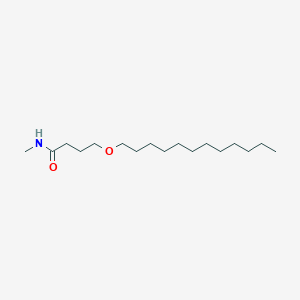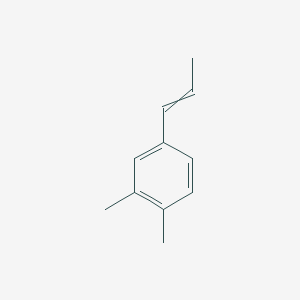
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene: is an organic compound with the molecular formula C11H14 . It is a derivative of benzene, characterized by the presence of two methyl groups and a prop-1-en-1-yl group attached to the benzene ring. This compound is also known by its systematic name, 4-Isopropenyl-1,2-dimethylbenzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene can be synthesized through various methods. One common approach involves the alkylation of toluene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3) . The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the Friedel-Crafts alkylation process. This method utilizes toluene and propylene as starting materials, with AlCl3 serving as the catalyst. The reaction is carried out in a reactor under optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield benzoic acid derivatives , while reduction with NaBH4 can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various aromatic compounds and polymers .
Biology: The compound is used in the study of biochemical pathways and enzyme interactions .
Medicine: .
Industry: The compound is utilized in the production of fragrances , flavors , and specialty chemicals .
Wirkmechanismus
The mechanism by which 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can undergo electrophilic aromatic substitution reactions, forming intermediates that interact with specific biological pathways . These interactions can modulate various biochemical processes , leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene: This compound has similar structural features but contains methoxy groups instead of methyl groups.
4-Isopropenyl-1,2-dimethylbenzene: This is another name for 1,2-Dimethyl-4-(prop-1-en-1-yl)benzene, highlighting its structural similarity.
1,2,4-Trimethylbenzene: This compound has three methyl groups attached to the benzene ring, differing from the prop-1-en-1-yl group in this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
216590-48-6 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
1,2-dimethyl-4-prop-1-enylbenzene |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4-8H,1-3H3 |
InChI-Schlüssel |
DCTPSAXRSBGQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC(=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
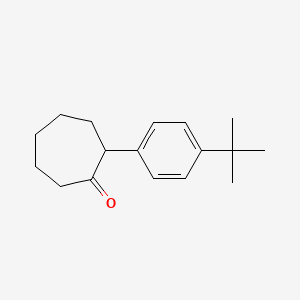
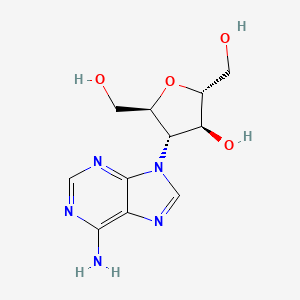
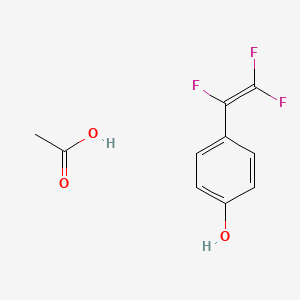
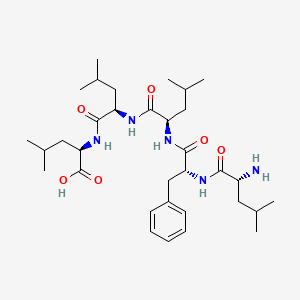
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
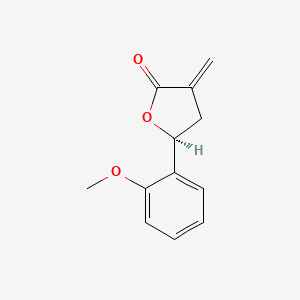

![2-(4-{2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl}phenyl)-6-ethyl-1,3-benzoxazole](/img/structure/B12570662.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
